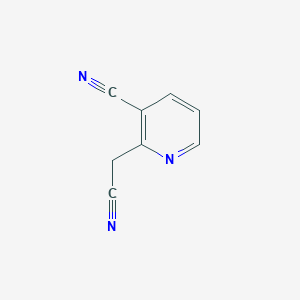

2-(Cyanomethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-3-8-7(6-10)2-1-5-11-8/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWTXYKOGAPLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611890 | |

| Record name | 2-(Cyanomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000536-35-5 | |

| Record name | 2-(Cyanomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-(Cyanomethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Cyanomethyl)nicotinonitrile

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring nitrile groups at the 2- and 3-positions and a reactive methylene group, makes it a versatile precursor for the synthesis of a wide array of complex molecular architectures. Notably, this scaffold is integral to the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies, as well as functional materials with desirable electronic and optical properties. A thorough understanding of its synthesis mechanism is paramount for optimizing reaction conditions, improving yields, and enabling the rational design of new synthetic routes for its derivatives.

This guide provides a detailed exploration of the predominant synthesis mechanism for this compound, offering field-proven insights into the causality behind experimental choices and providing a robust, self-validating protocol for its preparation.

Core Synthesis Mechanism: Nucleophilic Aromatic Substitution

The most prevalent and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the nicotinonitrile ring by a cyanomethyl nucleophile. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack.

A common and effective strategy employs the reaction of 2-chloronicotinonitrile with a carbanion derived from a C2 synthon, such as malononitrile.[1][2] The reaction with malononitrile is particularly advantageous as it introduces the cyanomethyl group and an additional nitrile, which can be subsequently removed or utilized for further functionalization.

Mechanistic Steps:

The reaction mechanism can be delineated into three key stages:

-

Deprotonation and Nucleophile Formation: A base is used to deprotonate the active methylene compound, malononitrile, to generate a resonance-stabilized carbanion. This carbanion serves as the potent nucleophile required for the substitution reaction. The choice of base is critical; moderately strong bases such as triethylamine or potassium carbonate are often sufficient to generate the nucleophile without promoting unwanted side reactions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The generated malononitrile carbanion attacks the electron-deficient C2 position of the 2-chloronicotinonitrile ring. This concerted step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] This intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing groups of the pyridine ring.

-

Elimination of the Leaving Group and Product Formation: The Meisenheimer complex is transient and rapidly rearomatizes by expelling the leaving group, in this case, the chloride ion. This elimination step is typically the rate-determining step of the overall reaction and results in the formation of the substituted product, 2-(dicyanomethyl)nicotinonitrile.

-

Decyanation to Yield the Final Product: To obtain the target molecule, this compound, one of the nitrile groups from the dicyanomethyl moiety must be removed. This can often be achieved in situ or in a subsequent step through hydrolysis and decarboxylation under acidic or basic conditions.

Visualizing the Mechanism:

Caption: Figure 1: Nucleophilic Aromatic Substitution Mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound from 2-chloronicotinonitrile and malononitrile is designed for reproducibility and scalability. Each step is accompanied by justifications for the chosen reagents and conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| 2-Chloronicotinonitrile | 138.55 | 13.85 g | 0.1 | Starting electrophile. |

| Malononitrile | 66.06 | 7.27 g | 0.11 | Nucleophile precursor; a slight excess ensures complete reaction of the starting material. |

| Triethylamine (Et₃N) | 101.19 | 15.2 mL | 0.11 | Base for deprotonation of malononitrile; easily removed during workup. |

| Acetonitrile (MeCN) | 41.05 | 200 mL | - | Aprotic polar solvent that facilitates SNAr reactions and dissolves the reactants.[3] |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | For workup and potential in-situ decyanation. |

| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |

| Brine | - | As needed | - | For washing the organic layer. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent. |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (13.85 g, 0.1 mol) and acetonitrile (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reagents: To the stirred solution, add malononitrile (7.27 g, 0.11 mol) followed by the dropwise addition of triethylamine (15.2 mL, 0.11 mol) over 10 minutes. The addition of the base may cause a slight exotherm.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the 2-chloronicotinonitrile spot indicates the completion of the reaction.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

-

To the resulting residue, add 100 mL of water and acidify with concentrated HCl to a pH of approximately 2. This step protonates any remaining base and facilitates the subsequent extraction.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the pure product.

Visualizing the Experimental Workflow:

Caption: Figure 2: A streamlined workflow for the synthesis and purification of this compound.

Conclusion and Future Perspectives

The synthesis of this compound via nucleophilic aromatic substitution of 2-chloronicotinonitrile with malononitrile is a robust and well-understood process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the choice of base and solvent, to maximize the yield and minimize side product formation. The provided protocol offers a reliable method for obtaining this valuable building block.

Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes. This could include exploring catalytic methods that avoid the use of stoichiometric bases or investigating one-pot procedures that combine the synthesis of the nicotinonitrile core with the introduction of the cyanomethyl group.[5][6] Furthermore, the exploration of alternative cyanomethylating agents could provide access to a wider range of derivatives with novel properties.

References

- Dotsenko, V. V., Muraviev, V. S., Dyadiuchenko, L. V., & Aksenov, N. A. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chem. Proc., 1, 1-5.

- Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.

-

MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

-

Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (n.d.). Synthesis method of cyanopyridine and derivatives thereof.

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

-

ACS Omega. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of malononitrile.

-

Synthesis. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Retrieved from [Link]

-

Organic Chemistry. (n.d.). 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

Sources

Introduction: The Versatile Scaffold of 2-(Cyanomethyl)nicotinonitrile

An In-Depth Technical Guide to the Biological Activity of 2-(Cyanomethyl)nicotinonitrile Derivatives

The this compound core, a derivative of 3-cyanopyridine, represents a privileged scaffold in medicinal chemistry. Its allure for researchers and drug development professionals stems from a combination of straightforward synthesis, ease of structural manipulation, and a remarkably broad spectrum of biological activities.[1] This guide offers a comprehensive exploration of the significant pharmacological properties of these derivatives, including their anticancer, antimicrobial, and anti-inflammatory effects, grounded in mechanistic insights and validated experimental protocols. The pyridine nucleus is a cornerstone in numerous natural products and FDA-approved drugs, and its derivatization with cyanomethyl and nitrile groups provides a unique electronic and structural framework for potent biological interactions.[1][2]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Derivatives of this compound have emerged as potent antiproliferative agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4] Their efficacy is not based on a single mechanism but rather a multifaceted attack on cancer cell biology, targeting key enzymes, inducing programmed cell death, and halting the cell cycle.

Core Mechanisms of Antineoplastic Action

The anticancer power of these compounds lies in their ability to interfere with critical cellular machinery that cancer cells exploit for survival and proliferation.

-

Enzyme Inhibition: A primary strategy is the targeted inhibition of kinases, enzymes that are often overactive in cancer.

-

PIM-1 Kinase: PIM kinases are proto-oncogenes that regulate cell cycle and are associated with drug resistance.[5] Several 3-cyanopyridine compounds have been identified as potent inhibitors of PIM-1 kinase, making them promising therapeutic targets.[6]

-

Aurora Kinases & Tubulin Polymerization: Certain derivatives exhibit dual inhibitory action. They can inhibit Aurora kinases A and B, which are crucial for mitotic progression, while also disrupting tubulin polymerization, the process that forms the microtubules essential for cell division.[5][7]

-

Tyrosine Kinases (EGFR & VEGFR-2): The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key drivers of tumor growth and angiogenesis.[5] Nicotinonitrile hybrids have been designed to effectively inhibit these tyrosine kinases, cutting off vital signaling pathways for cancer cells.[5]

-

-

Induction of Apoptosis (Programmed Cell Death): Rather than just halting growth, many derivatives actively induce cancer cells to self-destruct.

-

p53-Mediated Pathway: The tumor suppressor protein p53 is a master regulator of apoptosis. One notable benzohydrazide derivative of 3-cyanopyridine was shown to significantly upregulate the expression of p53 in MCF-7 breast cancer cells.[8] This activation triggers a downstream cascade, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane, leading to the release of cytochrome c, which ultimately activates caspases and executes the apoptotic program.[8]

-

-

Cell Cycle Arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from replicating. The same benzohydrazide derivative arrested MCF-7 cells in the G1 phase of the cell cycle.[8] This was confirmed by the increased expression of cell cycle inhibitors p21 and p27 and the reduced expression of cyclin-dependent kinases CDK2 and CDK4, which are necessary for progression from G1 to the S phase.[8]

Visualization: p53-Mediated Apoptotic Pathway

Caption: p53-mediated apoptosis induced by a nicotinonitrile derivative.

Data Summary: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Compound 8 | Three tumor cell lines | More potent than Doxorubicin | [9] |

| Compound 16 | Three tumor cell lines | More potent than Doxorubicin | [9] |

| Compound 17 | HCT116 (Colon) | 0.001 µM | [5] |

| Compound 18 | EGFR Inhibition | 0.6 µM | [5] |

| Benzohydrazide 9a | MCF-7 (Breast) | 2 µM | [8] |

| Compound 13b | HepG-2 (Liver), HCT-116 (Colon) | Potent Activity | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard, self-validating method for assessing the cytotoxic effects of novel this compound derivatives.[10][11][12]

-

Cell Culture & Seeding:

-

Culture human cancer cells (e.g., MCF-7, HCT-116) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

-

Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds.

-

Include control wells: "vehicle control" (media with DMSO) and "untreated control" (media only).

-

Incubate the plate for 24 to 48 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Antimicrobial Activity: Combating Bacterial Pathogens

The nicotinonitrile scaffold is a recurring motif in compounds with significant antimicrobial properties.[13][14] Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Spectrum of Activity and Causality

The inherent structure of the pyridine ring is foundational to its antimicrobial potential.[2] The introduction of the cyanomethyl group and further substitutions allows for fine-tuning of lipophilicity and electronic properties, which are critical for penetrating bacterial cell walls and interacting with intracellular targets. Studies have shown that specific derivatives are active against common pathogens like Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).[13]

Data Summary: In Vitro Antimicrobial Activity

| Compound ID | Organism | Activity | Reference |

| Nicotinonitrile hybrid | Gram-positive & Gram-negative strains | MIC = 3.9 µg/mL | [5] |

| Compound 5c | E. coli, B. subtilis | Active | [13] |

| Compound 7b | E. coli, B. subtilis | Active | [13] |

| Compound 8c | E. coli, B. subtilis | Active | [13] |

| Compound 10c | E. coli, B. subtilis | Active | [13] |

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol details the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

-

Inoculum Preparation:

-

Obtain a pure culture of the test bacterium (e.g., E. coli ATCC 25922) from an agar plate.[17]

-

Select several well-isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the test compound in DMSO. Dilute it in MHB to a starting concentration that is twice the highest desired final concentration.

-

Add 100 µL of this starting compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

Visualization: Broth Microdilution Workflow

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is an underlying factor in many diseases, and nicotinonitrile derivatives have demonstrated significant potential as anti-inflammatory agents.[20][21] Their mechanism often involves targeting key enzymes in the inflammatory pathway.

Mechanism of Action: COX-2 Inhibition

A primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[5] There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. Several 3-cyano-2-pyridone derivatives have shown potent and selective anti-inflammatory activity against the COX-2 enzyme, with efficacy comparable to or better than reference drugs like celecoxib.[5][22] Furthermore, some derivatives achieve their effects by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[23]

Data Summary: In Vivo Anti-inflammatory Activity

| Compound ID | Assay | Activity (% Inhibition of Paw Edema) | Reference |

| Compound 13 | Carrageenan-induced paw edema | 46.90% (Comparable to Nimesulide) | [5] |

| Compound 15 | Carrageenan-induced paw edema | >60% (Better than Celecoxib) | [5] |

| Compound 16 | Carrageenan-induced paw edema | >60% (Better than Celecoxib) | [5] |

| Compound 4c | Analgesic & Anti-inflammatory | Most active in series | [21] |

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells.

-

Cell Culture and Seeding:

-

Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of the test compounds in culture media.

-

Remove the old media and treat the cells with the compounds for 1-2 hours before stimulation.

-

Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Include controls: "vehicle control" (cells + LPS + DMSO) and "negative control" (cells + media only).

-

Incubate for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Nitric oxide is unstable and quickly oxidizes to nitrite in the culture medium. The Griess assay quantifies this nitrite concentration.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

-

-

Absorbance Reading and Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

-

Visualization: Inflammatory Pathway Inhibition

Caption: Inhibition of key inflammatory mediators by nicotinonitriles.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The derivatives exhibit a remarkable breadth of biological activity, acting as potent anticancer, antimicrobial, and anti-inflammatory agents through well-defined mechanisms of action. Their ability to be readily synthesized and modified makes them highly attractive candidates for further development.[1]

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets, thereby minimizing potential off-target effects. The development of derivatives with dual or multiple functionalities—for instance, a compound with both anti-inflammatory and anticancer properties—could lead to novel therapeutic strategies. As our understanding of disease pathways deepens, the versatility of the this compound core ensures it will remain a valuable and productive scaffold for the next generation of therapeutic agents.

References

-

Nicotinonitrile derivatives as antitumor agents. - ResearchGate. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - NIH. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives - Longdom Publishing. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchGate. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - MDPI. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC - NIH. [Link]

-

New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - NIH. [Link]

-

Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC - PubMed Central. [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria - FDA. [Link]

-

Clinical Breakpoint Tables - EUCAST. [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. woah.org [woah.org]

- 17. pdb.apec.org [pdb.apec.org]

- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 19. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-(Cyanomethyl)nicotinonitrile as a PIM-1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 2-(Cyanomethyl)nicotinonitrile as a potential inhibitor of PIM-1 kinase. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary to characterize the inhibitory activity and cellular effects of this compound.

Introduction: The Therapeutic Potential of Targeting PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis.[1] The PIM kinase family consists of three isoforms: PIM-1, PIM-2, and PIM-3. PIM-1 is frequently overexpressed in a variety of hematological and solid tumors, including prostate cancer, leukemia, and multiple myeloma, making it an attractive target for cancer therapy.[1] Downregulation of PIM-1 expression has been shown to induce cell cycle arrest and increase apoptosis in various cancer models.[1]

The cyanopyridine and nicotinonitrile scaffolds have been identified as privileged structures in the development of potent PIM-1 kinase inhibitors.[2] Several derivatives have demonstrated significant inhibitory activity in both biochemical and cell-based assays.[3] this compound, a member of this chemical class, presents a promising candidate for investigation as a novel PIM-1 inhibitor. This guide provides the necessary protocols to evaluate its efficacy.

PIM-1 Signaling Pathway

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Once expressed, PIM-1 phosphorylates a number of downstream targets to promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and the transcription factor c-Myc. Phosphorylation of BAD on Ser112 by PIM-1 inhibits its pro-apoptotic function. PIM-1 can also phosphorylate and stabilize c-Myc, a potent oncogene that drives cell cycle progression.

Diagram of the PIM-1 Signaling Pathway:

Caption: Simplified PIM-1 signaling pathway.

Experimental Workflows

A systematic approach is crucial for the comprehensive evaluation of this compound. The following workflow is recommended:

Diagram of the Experimental Workflow:

Caption: Recommended experimental workflow.

Protocols

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PIM-1 kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for determining the IC50 value of a potential inhibitor.[6]

Materials:

-

PIM-1 Kinase Enzyme System (Promega, Cat. No. V3391 or similar)

-

ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)[7]

-

This compound (e.g., BLDpharm, Cat. No. 1000536-35-5)[8]

-

DMSO (cell culture grade)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

-

Prepare a DMSO-only control.

-

-

Kinase Reaction Setup:

-

Prepare the kinase reaction buffer as per the manufacturer's instructions (Promega PIM-1 Kinase Enzyme System).

-

In a 384-well plate, add 5 µL of the kinase reaction mix, including the PIM-1 enzyme and its substrate (e.g., PIMtide).[9]

-

Add 1 µL of the serially diluted this compound or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for PIM-1.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10] This protocol is designed to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound in a cancer cell line that overexpresses PIM-1 (e.g., PC-3, DU-145).[3]

Materials:

-

PIM-1 overexpressing cancer cell line (e.g., PC-3, ATCC® CRL-1435™)

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability versus the log of the compound concentration and determine the GI50 value.

-

Western Blot Analysis of PIM-1 Downstream Targets

Western blotting can be used to confirm that this compound inhibits PIM-1 activity within cells by assessing the phosphorylation status of its downstream targets, such as BAD and c-Myc. A decrease in the phosphorylation of these substrates upon treatment with the compound would indicate target engagement.

Materials:

-

PIM-1 overexpressing cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-c-Myc (Ser62), anti-c-Myc, anti-PIM-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at concentrations around its GI50 value for a specified time (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data obtained from the proposed experiments.

| Parameter | This compound | Reference Inhibitor (e.g., SGI-1776) |

| PIM-1 IC50 (nM) | To be determined | Literature value |

| Cell Line GI50 (µM) | To be determined | To be determined |

| p-BAD Inhibition | Qualitative/Quantitative | Qualitative/Quantitative |

| p-c-Myc Inhibition | Qualitative/Quantitative | Qualitative/Quantitative |

A potent and selective PIM-1 inhibitor should exhibit a low nanomolar IC50 value in the biochemical assay. This activity should translate to a dose-dependent decrease in cell viability in PIM-1 overexpressing cancer cell lines. Finally, Western blot analysis should confirm on-target activity by demonstrating a reduction in the phosphorylation of known PIM-1 substrates.

References

- (Reference to a general PIM-1 review, if available

-

Ibrahim, M. H., Harras, M. F., Mostafa, S. K., Mohyeldin, S. M., Altwaijry, N., & Sabour, R. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 129, 106122. [Link]

- (Reference for PIM-1 signaling, if available

- (Reference for PIM-1 downstream targets, if available

-

Wikipedia. (2023, December 27). PIM1. In Wikipedia. Retrieved January 24, 2026, from [Link]

- (Reference for Western Blotting protocol, if available

-

El-Adl, K., et al. (2021). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

- (Reference for general Western Blotting guide, if available

- (Reference for chemical properties, if available

- (Reference for PIM-1 signaling in disease, if available

- (Reference for MTT assay protocol, if available

-

Shaban, M. A., et al. (2023). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. ResearchGate. [Link]

- (Reference for ADP-Glo assay principle, if available

- (Reference for PIM-1 downstream targets, if available

- (Reference for MTT assay protocol, if available

- (Reference for cell viability assay manual, if available

- (Reference for PIM kinase co-targeting, if available

- (Reference for chemical properties, if available

- (Reference for chemical properties, if available

Sources

- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. PIM1 Kinase Enzyme System [promega.com]

- 6. PIM1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 8. 1000536-35-5|this compound|BLDpharm [bldpharm.com]

- 9. promega.com [promega.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. atcc.org [atcc.org]

Application Note: A Comprehensive Guide to the Synthesis of 2-chloro-4-methylnicotinonitrile using Phosphorus Oxychloride

Introduction: The Significance of 2-chloro-4-methylnicotinonitrile

2-chloro-4-methylnicotinonitrile is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern—a chloro group at the 2-position, a cyano group at the 3-position, and a methyl group at the 4-position of the pyridine ring—renders it a versatile precursor for the synthesis of a wide array of complex molecular architectures. These derivatives are prominently featured in the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and agrochemicals.

This guide provides an in-depth, field-proven protocol for the synthesis of 2-chloro-4-methylnicotinonitrile. We will delve into the reaction's mechanistic underpinnings, offer a detailed step-by-step procedure, and emphasize the critical safety protocols required when handling phosphorus oxychloride, a highly reactive and hazardous reagent.

Reaction Principle and Mechanistic Insights

The synthesis described herein involves a cyclization-chlorination sequence. The precursor, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, undergoes a ring-closing reaction followed by simultaneous chlorination and dehydration mediated by phosphorus oxychloride (POCl₃).

The Dual Role of Phosphorus Oxychloride (POCl₃):

Phosphorus oxychloride is the key reagent in this transformation, serving two essential functions:

-

Chlorinating Agent: It effectively replaces hydroxyl groups (in the tautomeric form of the cyclized intermediate) with chlorine atoms. This is a common and powerful method for the chlorination of heteroaromatic systems.[1][2]

-

Dehydrating Agent: POCl₃ is a potent dehydrating agent, crucial for converting the amide functionality of the intermediate directly into the target nitrile group.[3][4][5]

The reaction proceeds via the activation of carbonyl and hydroxyl oxygens by the electrophilic phosphorus atom of POCl₃, converting them into excellent leaving groups. Subsequent intramolecular cyclization and nucleophilic attack by chloride ions, followed by elimination and dehydration steps, lead to the formation of the aromatic 2-chloro-4-methylnicotinonitrile ring system.[3][6]

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods and optimized for safety and yield.[7]

Materials and Equipment

-

Reagents:

-

2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (≥98% purity)

-

Phosphorus oxychloride (POCl₃, ≥99% purity, Reagent Grade)

-

Dichloromethane (DCM, HPLC grade)

-

Deionized water (for work-up)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (5% w/v)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

250 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

-

Thermometer or thermocouple

-

Heating mantle or oil bath

-

Dropping funnel (optional, for controlled addition)

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-chloro-4-methylnicotinonitrile.

Step-by-Step Procedure

CAUTION: This entire procedure must be performed in a certified, high-performance chemical fume hood due to the hazardous nature of phosphorus oxychloride.

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure the gas outlet from the condenser is directed into a beaker containing a sodium hydroxide solution to neutralize the HCl gas that will evolve.

-

Charging Reagents: In the flask, place 17.9 g (0.1 mol) of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide. To this, add 23.0 g (14.0 mL, 0.15 mol) of phosphorus oxychloride.[7] Stir the mixture to create a slurry.

-

Reaction Execution:

-

Reaction Quenching (CRITICAL STEP):

-

After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.[7]

-

Prepare a large beaker (e.g., 1 L) containing approximately 200 mL of crushed ice and water. Place this beaker in an ice bath for efficient cooling.

-

EXTREMELY CAREFULLY AND SLOWLY , pour the cooled reaction mixture dropwise or in a very thin stream into the stirred ice-water.[7] This quenching process is highly exothermic and will generate a large volume of hydrogen chloride gas.[7][8] Do not add the water to the reaction mixture.

-

-

Extraction and Isolation:

-

Once the quenching is complete and the mixture has cooled, transfer the aqueous slurry to a 500 mL separatory funnel.

-

Extract the product from the aqueous layer with dichloromethane (3 x 100 mL).[7]

-

Combine the organic extracts. Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and then with brine (1 x 50 mL).

-

-

Drying and Purification:

-

Dry the dichloromethane solution over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product, typically a brown solid.[7]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a high-purity solid.

-

Data Summary and Product Characterization

Key Reaction Parameters & Expected Results

| Parameter | Value | Reference |

| Starting Material | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | [7] |

| Reagent | Phosphorus oxychloride (POCl₃) | [7] |

| Molar Ratio (Substrate:POCl₃) | 1 : 1.5 | [7] |

| Reaction Temperature | 105 - 110 °C (Reflux) | [7] |

| Reaction Time | 5 hours | [7] |

| Expected Yield (Crude) | ~63% | [7] |

| Expected Purity (Crude) | ~96% | [7] |

Analytical Characterization

The identity and purity of the final product, 2-chloro-4-methylnicotinonitrile, should be confirmed by standard analytical techniques.

-

Appearance: Off-white to light brown solid.[9]

-

Melting Point: 108-109 °C[11]

-

¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons in the appropriate chemical shift ranges and with expected splitting patterns.

-

¹³C NMR: Expect signals for the seven distinct carbon atoms, including the nitrile carbon and the carbons of the pyridine ring.

-

IR Spectroscopy: Look for a characteristic sharp absorption band for the nitrile (C≡N) group around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Mandatory Safety Protocols

Phosphorus Oxychloride (POCl₃) is a highly dangerous chemical. Strict adherence to safety protocols is non-negotiable.

-

Acute Hazards: POCl₃ is extremely corrosive and toxic.[12] Contact with skin or eyes causes severe burns.[12] Inhalation of its fumes can cause severe respiratory tract irritation, pulmonary edema, and can be fatal.[12][13]

-

Reactivity Hazard: It reacts violently with water, alcohols, amines, and strong bases, producing heat and toxic hydrogen chloride gas.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[12][13]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[13]

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Consider a chemical-resistant apron.

-

-

Handling and Storage:

-

Spill and Emergency Procedures:

-

Have an appropriate spill kit ready (e.g., absorbent material for corrosive liquids). Do NOT use water to clean up a spill.

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][16]

-

In case of inhalation, move the victim to fresh air and seek immediate medical attention.[14]

-

-

Waste Disposal: All waste containing POCl₃ or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations. Quench excess reagent carefully before disposal.

References

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. [URL: https://patents.google.

- 2-chloronicotinonitrile - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0182]

- 2-Chloro-4-Methylnicotinonitrile | CAS 32755-34-7 - Nanjing Finechem. [URL: https://www.njfinechem.com/products/2-chloro-4-methylnicotinonitrile]

- 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12387736]

- Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. [URL: https://www.chemistrysteps.com/amide-dehydration-mechanism-by-socl2-pocl3-and-p2o5/]

- Hazard Summary: Phosphorus Oxychloride - NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf]

- Phosphorus oxychloride - SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/01878]

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222384/]

- Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism - YouTube. [URL: https://www.youtube.

- Dehydration of Amides to Nitriles: A Review - ResearchGate. [URL: https://www.researchgate.

- Amide to Nitrile - Common Conditions - Organic Chemistry Data.

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) - ResearchGate. [URL: https://www.researchgate.net/publication/344933990_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]

- Phosphorus oxychloride - Product Safety Assessment - Lanxess. [URL: https://lanxess.com/-/media/Project/Lanxess/Corporate-Internet/04-Responsibility/Product-Stewardship/PSA/Phosphorus-oxychloride_EN.pdf]

- PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/1484]

- Phosphoryl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphoryl_chloride]

- 2-Chloro-4-methyl-nicotinonitrile - Oakwood Chemical. [URL: https://www.oakwoodchemical.com/p-21272-2-chloro-4-methyl-nicotinonitrile.aspx]

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Chloro-4-Methylnicotinonitrile | CAS 32755-34-7 | Properties, Uses, Safety & Supplier Guide – Buy High Purity 2-Chloro-4-Methylnicotinonitrile in China [nj-finechem.com]

- 10. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-methyl-nicotinonitrile [oakwoodchemical.com]

- 12. lanxess.com [lanxess.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicotinonitrile Synthesis

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for nicotinonitrile (3-cyanopyridine) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of common synthetic routes. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges, ensuring you can optimize your reaction conditions for maximum yield and purity.

Nicotinonitrile is a critical intermediate in the production of vital compounds like nicotinic acid (Niacin, Vitamin B3) and nicotinamide.[1][2] Its efficient synthesis is paramount. This document covers the most prevalent industrial and laboratory methods, offering troubleshooting advice grounded in chemical principles.

Section 1: Ammoxidation of 3-Methylpyridine (3-Picoline)

The vapor-phase ammoxidation of 3-picoline is the dominant industrial method for nicotinonitrile production.[3] It involves the reaction of 3-methylpyridine with ammonia and an oxygen source (typically air) over a heterogeneous catalyst at high temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the ammoxidation of 3-picoline? A1: Vanadium-based catalysts are the industry standard due to their high activity and selectivity.[2] These are often complex metal oxides, with vanadium(V) oxide (V₂O₅) being the key component. To enhance performance and stability, the V₂O₅ is frequently supported on materials like titanium dioxide (TiO₂), zirconia (ZrO₂), or silica (SiO₂).[2][5] Modifiers such as molybdenum (MoO₃) or antimony (Sb₂O₅) are also used to improve yield and catalyst lifetime.[5]

Q2: What is the primary mechanism behind the catalytic ammoxidation? A2: The reaction proceeds via a Mars-van Krevelen mechanism. In this process, the 3-picoline is oxidized by lattice oxygen from the metal oxide catalyst. The ammonia then reacts to form the nitrile group. The reduced catalyst is subsequently re-oxidized by the oxygen supplied in the feed gas, completing the catalytic cycle. The efficiency of this process is highly dependent on the catalyst's ability to facilitate this redox cycle.

Troubleshooting Guide: Ammoxidation

Q: My 3-picoline conversion rate is low. What are the likely causes? A: Low conversion is typically linked to three main factors: catalyst activity, reaction temperature, or reactant flow rates.

-

Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition) or sintering at high temperatures. Ensure your catalyst is fresh or has been properly regenerated. Some advanced catalyst systems, like the V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ system, have shown near-total conversion.[5]

-

Insufficient Temperature: Ammoxidation is a high-temperature process, generally requiring a range of 350–400 °C.[6] Verify your reactor temperature is within the optimal window for your specific catalyst. Temperatures that are too low will result in incomplete reaction.

-

Incorrect Stoichiometry or Residence Time: The molar ratio of reactants is critical. A common ratio is approximately 1 part 3-picoline to 1.5-1.8 parts ammonia and 2.5-3.0 parts air.[4] Additionally, if the gas hourly space velocity (GHSV) is too high, the reactants will not have sufficient residence time in the catalyst bed to react fully.

Q: The selectivity towards nicotinonitrile is poor, and I am observing significant byproduct formation. How can I improve this? A: Poor selectivity often results in the over-oxidation of the methyl group to carbon oxides (CO, CO₂) or the formation of other pyridine derivatives like 2,5-dicyanopyridine.[6]

-

Optimize Reactant Ratios: An excess of ammonia can help suppress the complete oxidation of the methyl group and favor nitrile formation. Conversely, an overly high oxygen-to-picoline ratio can lead to the undesirable formation of COx.

-

Control Temperature: While high temperatures increase conversion, excessively high temperatures can decrease selectivity by promoting combustion side reactions. There is a delicate balance that must be optimized for each catalyst system.

-

Catalyst Choice: The catalyst composition is the most critical factor for selectivity. Zirconia-supported vanadia catalysts, for example, have demonstrated high selectivity for nicotinonitrile.[2] Systems containing molybdenum or antimony are also known to enhance selectivity.[5]

Data Summary: Catalyst Performance in 3-Picoline Ammoxidation

| Catalyst System | Support | Typical Temperature (°C) | Conversion (%) | Yield (%) | Reference |

| V₂O₅ | - | 340+ | 89.3 | 83.5 | [5] |

| Molybdenum-based | Silica Gel | 380 | 99 | 95 | [5] |

| V₂O₅-Sb₂O₅-TiO₂ | Montmorillonite-SiO₂ | 340+ | 94 | 90 | [5] |

| V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ | - | 340+ | 100 | ~99 | [5] |

Workflow for Vapor-Phase Ammoxidation

Caption: Generalized workflow for the industrial synthesis of nicotinonitrile via ammoxidation.

Section 2: Dehydration of Nicotinamide

For laboratory-scale synthesis, the dehydration of nicotinamide using a strong dehydrating agent is a common and effective method. The procedure outlined in Organic Syntheses using phosphorus pentoxide (P₂O₅) is a reliable benchmark.[7]

Frequently Asked Questions (FAQs)

Q1: Are there effective alternatives to phosphorus pentoxide (P₂O₅) for this dehydration? A1: Yes, other dehydrating agents can be used. Reagents like p-toluenesulfonyl chloride in pyridine or benzenesulfonyl chloride have been reported for the conversion of nicotinamide to nicotinonitrile.[7] However, P₂O₅ is highly effective and often provides excellent yields, making it a popular choice despite its hazardous nature.

Q2: What is the expected yield for the P₂O₅ dehydration method? A2: When performed correctly, this method can achieve high yields. The procedure described in Organic Syntheses reports a yield of 83–84%.[7]

Troubleshooting Guide: Dehydration

Q: The reaction is foaming violently and is difficult to control. What should I do? A: This is a known issue caused by the rapid, exothermic reaction and the evolution of gases.

-

Vigorous Heating: The procedure calls for rapid and vigorous heating with a free flame.[7] The goal is to melt the mixture quickly and complete the distillation in about 15-20 minutes. Paradoxically, slow heating can prolong the reaction and lead to more sustained, unmanageable foaming.

-

Adequate Headspace: Use a flask that is large enough to accommodate potential foaming. A 1-liter flask for ~200g of total solids is recommended.[7]

-

Vacuum Control: Ensure the pressure is maintained at a stable 15-20 mm Hg. Fluctuations can cause bumping and foaming.

Q: My final yield is poor. What are the common pitfalls? A: Several factors can contribute to lower-than-expected yields.

-

Reagent Quality: Ensure the nicotinamide is dry and the phosphorus pentoxide is fresh. P₂O₅ is extremely hygroscopic and will lose its efficacy if it has absorbed atmospheric moisture.

-

Incomplete Reaction: Insufficient heating (either in temperature or duration) will lead to incomplete dehydration. The mixture should be heated vigorously until no more product distills over.[7]

-

Product Loss During Workup: The solid product can clog the condenser. Use a wide-bore air condenser without constrictions at the end.[7] During extraction, ensure you thoroughly wash the condenser and transfer tube with a suitable solvent like ether or acetone to recover all the product.[7]

Q: The solid residue in the reaction flask is difficult to remove. What is the correct cleaning procedure? A: The residue is a mixture of polyphosphoric acids. Do not add water to the hot flask, as this can cause a violent exothermic reaction. Allow the apparatus to cool completely. Then, carefully add water and let the mixture stand, ideally overnight. This will slowly hydrolyze the residue, after which it can be washed out with repeated water rinses.[7]

Experimental Protocol: Dehydration of Nicotinamide with P₂O₅

This protocol is adapted from Organic Syntheses.[7] Safety First: This procedure involves hazardous materials and vigorous heating. A thorough risk assessment must be conducted. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Preparation: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide. Stopper and shake to mix the powders thoroughly.

-

Apparatus Setup: Connect the flask via a wide-bore tube to an 80-cm air condenser arranged for distillation. Use a 125-mL Claisen flask cooled in an ice-salt bath as the receiver.

-

Reaction: Reduce the pressure to 15–20 mm Hg. Heat the mixture with a large, free flame (e.g., Meker burner), moving the flame to melt the material as rapidly as possible. Heat vigorously for 15–20 minutes until distillation ceases or foam reaches the top of the flask.

-

Workup: Allow the apparatus to cool completely. Rinse the product from the condenser and connecting tube into the receiver using ether or acetone.

-

Purification: Add the ether washings to the distillate. Distill off the ether on a steam bath. Finally, distill the remaining product at atmospheric pressure using an air condenser. The nicotinonitrile product should boil at 205–208 °C and melt at 50–51 °C.[7]

Diagram of Dehydration Reaction Setup

Caption: Key components for the vacuum distillation setup in nicotinamide dehydration.

Section 3: General Purification

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose methods for purifying crude nicotinonitrile? A: The most common and effective methods are vacuum distillation and recrystallization.

-

Distillation: Nicotinonitrile has a boiling point of 205-208 °C at atmospheric pressure, but vacuum distillation is often preferred to prevent thermal decomposition, especially if impurities are present.[7]

-

Recrystallization: For smaller scales or final polishing, recrystallization from a suitable solvent system can yield high-purity crystalline material. Solvents like ether can be used in the workup process.[7]

Q: What are the key physical properties of nicotinonitrile I should know for purification? A: Key properties are its melting point of 50–51 °C and boiling point of 205–208 °C.[7] It is a solid at room temperature, which can lead to issues like condenser clogging during distillation if the condenser is not properly managed (e.g., by gentle warming if necessary, or by using a wide-bore tube).[7]

References

-

Nicotinonitrile. Organic Syntheses, Coll. Vol. 3, p.615 (1955); Vol. 28, p.75 (1948).

-

Preparation method of nicotinic acid. Google Patents, CN102249994B.

-

Preparation of 3-cyanopyridine. Google Patents, US3644380A.

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2378-2393 (2010).

-

Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate.

-

3-Cyanopyridine. PubChem, CID 79.

-

Preparation of pyridines and nicotinonitrile from piperidines. Google Patents, US4051140A.

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate.

-

Preparation of nicotinonitrile. Google Patents, US2491253A.

-

Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid. Journal of the Serbian Chemical Society, 81(1), 1-10 (2016).

-

Production process of 3-cyanopyridine. Google Patents, CN104961678A.

-

SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 5(8), 584-588 (2018).

-

Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. J. Chem. Soc., Chem. Commun., 1998, 267-268.

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209 (2022).

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI, Processes 2022, 10(2), 209.

Sources

- 1. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 2. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Scaling up 2-(Cyanomethyl)nicotinonitrile synthesis for industrial production

An essential precursor in pharmaceutical synthesis, 2-(Cyanomethyl)nicotinonitrile is a key building block for various active pharmaceutical ingredients (APIs).[1] Scaling its synthesis from the laboratory bench to industrial production presents a unique set of challenges that require a deep understanding of reaction mechanisms, process controls, and safety protocols. This technical support center is designed to provide researchers, scientists, and drug development professionals with field-proven insights and practical solutions to common issues encountered during the scale-up process.

As Senior Application Scientists, we recognize that successful industrial production hinges on robust, well-understood, and safe processes. This guide is structured to address specific, practical problems in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental causality behind each experimental choice and troubleshooting step.

A common and scalable approach to synthesizing this compound often involves a multi-step sequence starting from readily available commodity chemicals. The following workflow illustrates a representative process that can be adapted for continuous flow chemistry, a method particularly advantageous for managing reaction exotherms and improving safety and consistency at scale.[2]

Sources

Technical Support Center: Stability of 2-(Cyanomethyl)nicotinonitrile

Welcome to the technical support center for 2-(Cyanomethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As a molecule possessing two reactive nitrile groups and a pyridine ring, its stability can be influenced by various environmental factors. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve them.

Issue 1: My solid sample of this compound has developed a yellow or brownish discoloration.

Discoloration is a common visual indicator of chemical degradation or polymerization. The appearance of color suggests the formation of new chromophoric entities.

Causality:

-

Minor Degradation: The initial stages of degradation, possibly through oxidation of the pyridine ring or reactions involving the cyanomethyl group, can produce colored impurities.

-

Polymerization: Nitrile groups, especially in the presence of trace impurities (e.g., metals, bases, or acids), can undergo polymerization, leading to colored, often insoluble, materials.[1]

-

Exposure to Light: Pyridine-containing molecules can be susceptible to photodegradation, which may result in colored products.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored samples.

Issue 2: I am observing new, unexpected peaks in my HPLC or GC analysis of a stored sample.

The appearance of new peaks that were not present in the initial analysis is a strong indication of degradation. The goal is to identify the conditions that lead to the formation of these impurities.

Causality:

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of one or both nitrile groups to the corresponding amide or carboxylic acid.

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, especially in the presence of oxidizing agents or peroxides.

-

Thermal Degradation: High temperatures can cause decomposition. The thermal degradation of related nitrile compounds can be complex, leading to a variety of products.[3][4][5][6]

Recommended Action: Perform a Forced Degradation Study

A forced degradation study will help you determine if the unexpected peaks correspond to products formed under specific stress conditions (acid, base, oxidation, heat, light). This is a critical step in developing a stability-indicating analytical method.[7][8][9][10][11] Refer to Protocol 1 for a detailed methodology. By comparing the chromatograms of your stored sample with those from the forced degradation study, you can tentatively identify the degradation pathway.

Issue 3: My reaction yield is lower than expected when using an older batch of this compound.

A decrease in reaction yield can often be traced back to a lower purity of the starting material.

Causality: A portion of the this compound has likely degraded, reducing the amount of active starting material. The degradation products may also interfere with the reaction.

Troubleshooting Steps:

-

Confirm Purity: Re-analyze the purity of the older batch using a validated analytical method (see Protocol 2 ). Compare this to the certificate of analysis for the batch when it was new, or to a freshly opened batch.

-

Identify Degradants: If the purity is low, use techniques like HPLC-MS or GC-MS to identify the major degradation products. The molecular weights of these products can provide clues to the degradation pathway (e.g., an increase of 18 amu suggests hydrolysis of a nitrile to a carboxylic acid).

-

Review Storage History: Investigate the storage conditions of the older batch. Was it exposed to high temperatures, humidity, or light?